3,3-Dimethyl-2-butanone oxime
Overview
Description
3,3-Dimethyl-2-butanone oxime is an organic compound with the molecular formula C6H13NO. It is also known as pinacolone oxime. This compound is a derivative of 3,3-dimethyl-2-butanone, where the oxime functional group replaces the carbonyl group. It is a crystalline solid with a melting point of 75°C to 77°C and a boiling point of 171°C to 172°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-butanone oxime can be synthesized through the reaction of 3,3-dimethyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a temperature range of 0°C to 5°C. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-2-butanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-2-butanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of pesticides, herbicides, and fungicides
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-butanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
3,3-Dimethyl-2-butanone: The parent compound, which lacks the oxime group.
2-Butanone oxime: A structurally similar compound with different substituents.
Acetone oxime: Another oxime derivative with a simpler structure
Uniqueness: 3,3-Dimethyl-2-butanone oxime is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its bulky tert-butyl group provides steric hindrance, influencing its interaction with other molecules and making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7-8)6(2,3)4/h8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSDDJQNHCSVSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035133 | |
Record name | N-(3,3-Dimethylbutan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-93-6 | |
Record name | N-(3,3-Dimethylbutan-2-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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